molecular formula C36H37N3O2 B605027 1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one CAS No. 1219624-62-0

1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one

Cat. No. B605027
M. Wt: 543.71
InChI Key: ZUIDVYFPBJVTSC-UHFFFAOYSA-N
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Description

A-1048400 is a potent and selective N-type and T-type calcium channel blocker.

Scientific Research Applications

Monoamine Oxidase Inhibition

One notable application of derivatives similar to the specified compound is in the inhibition of monoamine oxidase A and B. For instance, a study found that specific derivatives exhibited selective monoamine oxidase A inhibitory activity, which is significant in the context of neurodegenerative and psychiatric disorders (Kaya et al., 2017).

Nootropic Activity

Another area of application is in nootropic activity, as some derivatives have been tested for their effects on cognitive enhancement. This is relevant in the development of treatments for cognitive impairments and enhancing memory or other cognitive functions (Valenta et al., 1994).

Anticonvulsant Activity

Derivatives of this compound have also been synthesized and tested for anticonvulsant activity. This research is crucial for developing new treatments for seizure disorders and epilepsy (Kamiński et al., 2011).

Cancer Research

Research has also explored the potential of similar compounds in inhibiting the proliferation, migration, and inducing apoptosis in cancer cells. This indicates the potential of these derivatives in the development of new chemotherapeutic agents (Khanam et al., 2018).

Analgesic and Anti-Inflammatory Properties

Some studies have focused on the analgesic and anti-inflammatory properties of related compounds. This research contributes to the development of new pain relief medications and treatments for inflammatory diseases (Abu‐Hashem & Gouda, 2011).

Pharmacological Synthesis and Monitoring

There is also significant research on the synthesis of such compounds for pharmacological purposes and the analytical monitoring of their synthesis. This is essential for ensuring the quality and efficacy of pharmaceutical products derived from these compounds (Sarycheva & Vedernikova, 1999).

Antihelminthic Activity

Another application area is in antihelminthic activity, with certain derivatives showing higher activity against parasites like Trichinella spiralis, contributing to the development of new antiparasitic drugs (Mavrova et al., 2006).

Calcium Channel Inhibition

Some derivatives have been investigated for their role as calcium channel inhibitors, which has implications in managing conditions like hypertension and neuropathic pain (Pajouhesh et al., 2010).

properties

CAS RN

1219624-62-0

Product Name

1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one

Molecular Formula

C36H37N3O2

Molecular Weight

543.71

IUPAC Name

1-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3,3-diphenylpiperidin-2-one

InChI

InChI=1S/C36H37N3O2/c40-33(37-24-26-38(27-25-37)34(29-14-5-1-6-15-29)30-16-7-2-8-17-30)28-39-23-13-22-36(35(39)41,31-18-9-3-10-19-31)32-20-11-4-12-21-32/h1-12,14-21,34H,13,22-28H2

InChI Key

ZUIDVYFPBJVTSC-UHFFFAOYSA-N

SMILES

O=C1N(CC(N2CCN(C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)=O)CCCC1(C5=CC=CC=C5)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-1048400;  A1048400;  A 1048400

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzhydrylpiperazine (1.63 g, 6.46 mmol) in dichloromethane (75 mL) under nitrogen was added the product of Example 68E (2.00 g, 6.46 mmol) followed by N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (2.48 g, 12.93 mmol) and N,N-dimethylpyridin-4-amine (0.079 g, 0.65 mmol). The reaction mixture was stirred overnight at room temperature. The reaction was concentrated and the residue was partitioned in ethyl acetate/water (8:2, 400 mL). The organic layer was washed with water followed by brine, dried over magnesium sulfate, filtered, and concentrated. Silica gel chromatography eluting with ethyl acetate/hexane (1:3) gave the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 7.38-7.42 (m, 4H), 7.25-7.31 (m, 12H), 7.16-7.24 (m, 4H), 4.23 (s, 1H), 4.20 (s, 2H), 3.64 (t, J=4.7 Hz, 2H), 3.47 (t, J=6.5 Hz, 2H), 3.41-3.45 (m, 2H), 2.60-2.65 (m, 2H), 2.34-2.42 (m, 4H), 1.78-1.87 (m, 2H); MS (DCI+) m/z 544 (M+H)+.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step Two
Quantity
0.079 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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